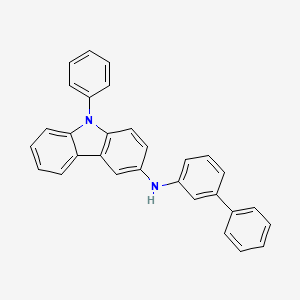
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction is usually carried out in an aqueous or alcoholic solvent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of the compound with high purity and yield. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated derivatives and organometallic reagents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
N-(3-Biphenylyl)-9-phenylcarbazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Wirkmechanismus
The mechanism of action of N-(3-Biphenylyl)-9-phenylcarbazol-3-amine involves its interaction with specific molecular targets. In the context of cancer treatment, the compound acts as an inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune checkpoint regulation. By blocking this pathway, the compound enhances the immune system’s ability to target and destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler biphenyl derivative with two benzene rings connected by a single bond.
Carbazole: A tricyclic aromatic compound with a nitrogen atom in the central ring.
Phenylcarbazole: A compound similar to N-(3-Biphenylyl)-9-phenylcarbazol-3-amine but with different substituents on the carbazole ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in electronic devices and as a potential therapeutic agent .
Eigenschaften
Molekularformel |
C30H22N2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
9-phenyl-N-(3-phenylphenyl)carbazol-3-amine |
InChI |
InChI=1S/C30H22N2/c1-3-10-22(11-4-1)23-12-9-13-24(20-23)31-25-18-19-30-28(21-25)27-16-7-8-17-29(27)32(30)26-14-5-2-6-15-26/h1-21,31H |
InChI-Schlüssel |
KEPXNYPMYRMHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)


![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
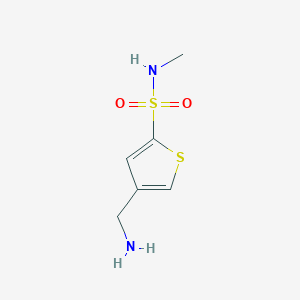

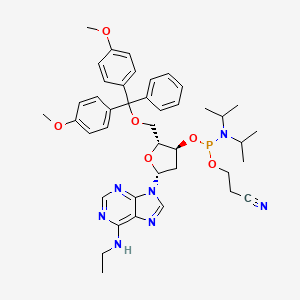
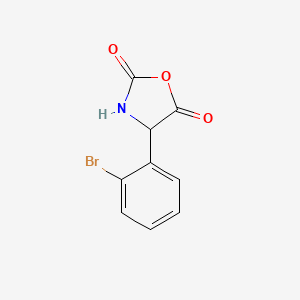
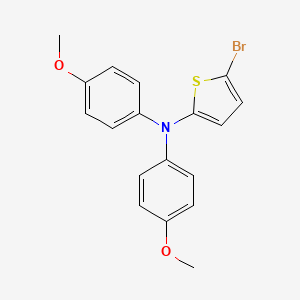
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)
